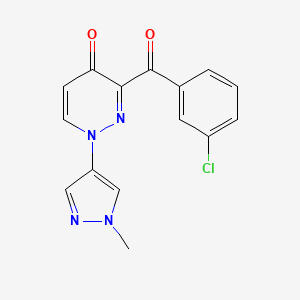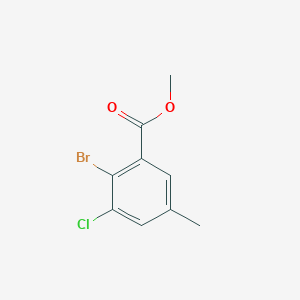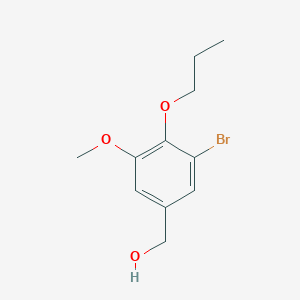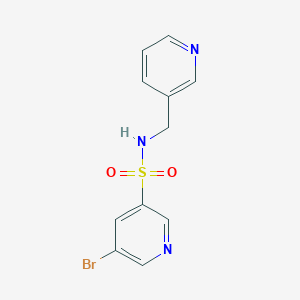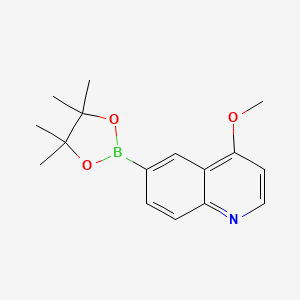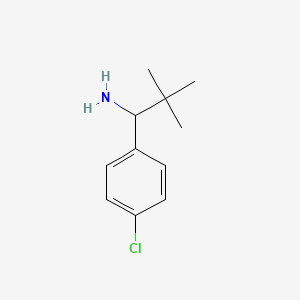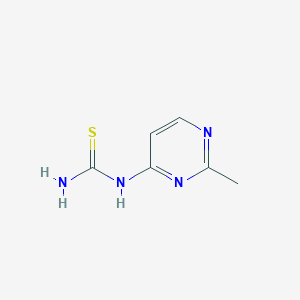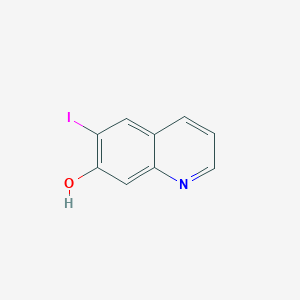
6-Iodo-7-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-7-quinolinol is a halogenated quinoline derivative with the molecular formula C9H5INO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Iodo-7-quinolinol can be synthesized through several methods, including the iodination of quinolinol derivatives. One common approach involves the reaction of 7-quinolinol with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under controlled temperature conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and solvents are often optimized to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodo-7-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups at the iodine or other positions on the quinoline ring.
Applications De Recherche Scientifique
6-Iodo-7-quinolinol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its use in developing new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 6-Iodo-7-quinolinol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.
Comparaison Avec Des Composés Similaires
6-Iodo-7-quinolinol is similar to other halogenated quinolines, such as 5-chloro-7-iodoquinolinol (Clioquinol) and 5,7-dichloro-8-quinolinol. These compounds share structural similarities but differ in their halogenation patterns, which can influence their chemical reactivity and biological activity. This compound is unique in its iodination pattern, which may confer distinct properties compared to its chlorinated counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H6INO |
|---|---|
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
6-iodoquinolin-7-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |
Clé InChI |
SOTHIBMYVSKBFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2N=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


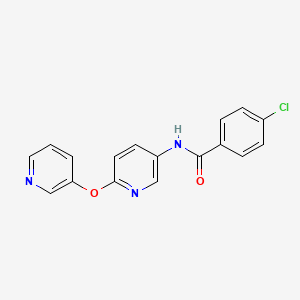
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
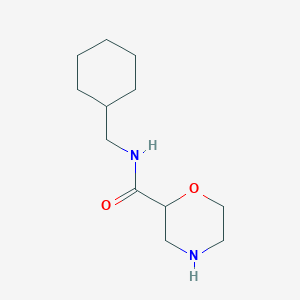
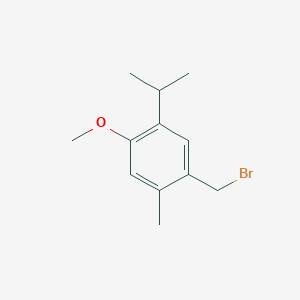
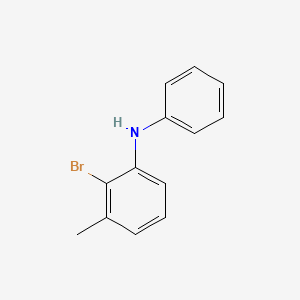
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
